
4'-Acetamidobiphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Acetamidobiphenyl-4-carboxamide is an organic compound with the molecular formula C15H14N2O2 It is a derivative of biphenyl, where one phenyl ring is substituted with an acetamido group and the other with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetamidobiphenyl-4-carboxamide typically involves the amidation of 4’-aminobiphenyl-4-carboxylic acid. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4’-Acetamidobiphenyl-4-carboxamide may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4’-Acetamidobiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of amines or other reduced biphenyl derivatives.
Substitution: Formation of halogenated or other substituted biphenyl derivatives.
Scientific Research Applications
4’-Acetamidobiphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Acetamidobiphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Aminobiphenyl-4-carboxamide: A precursor in the synthesis of 4’-Acetamidobiphenyl-4-carboxamide.
4’-Nitrobiphenyl-4-carboxamide: Another derivative of biphenyl with different substituents.
4’-Hydroxybiphenyl-4-carboxamide: A compound with a hydroxyl group instead of an acetamido group.
Uniqueness
4’-Acetamidobiphenyl-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetamido and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(4-acetamidophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)17-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
JXFMKKVWIRBIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)

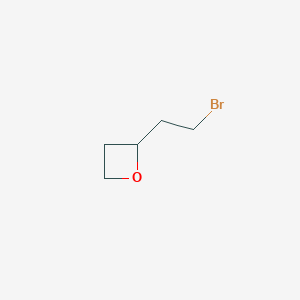
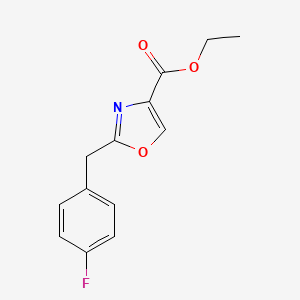
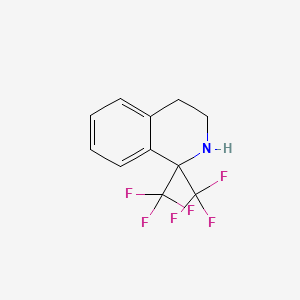

![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
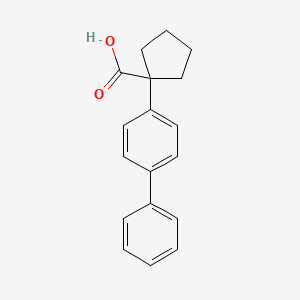
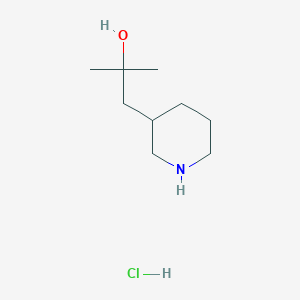


![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
